2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE
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Overview
Description
2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For 2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE, a similar approach can be used, where the appropriate hydrazine and ketone precursors are reacted under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
2,3-DIHYDRO-1H-INDOL-1-YL(2-METHYL-3-FURYL)METHANONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-methylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-12(7-9-17-10)14(16)15-8-6-11-4-2-3-5-13(11)15/h2-5,7,9H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPFQDAFJVTRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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